molecular formula C19H25N3O3 B6977242 3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea

3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea

Cat. No.: B6977242
M. Wt: 343.4 g/mol
InChI Key: SOFNQUGDPAXXGN-UHFFFAOYSA-N
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Description

3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a dimethylurea group

Properties

IUPAC Name

3-[1-(5-ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-4-13-5-6-17-15(11-13)16(12-25-17)18(23)22-9-7-14(8-10-22)20-19(24)21(2)3/h5-6,11-12,14H,4,7-10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFNQUGDPAXXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2C(=O)N3CCC(CC3)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea typically involves multiple steps, starting with the preparation of the benzofuran moiety. The benzofuran ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phenol derivative and an aldehyde, under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzofuran intermediate. Finally, the dimethylurea group is attached via a condensation reaction with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives of the benzofuran ring.

    Reduction: Alcohol derivatives of the benzofuran ring.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea is not well understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran moiety may play a role in binding to these targets, while the piperidine ring and dimethylurea group could modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(5-Methyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea
  • 3-[1-(5-Propyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea
  • 3-[1-(5-Isopropyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea

Uniqueness

The unique combination of the benzofuran moiety, piperidine ring, and dimethylurea group in 3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea sets it apart from similar compounds. This specific arrangement of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

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